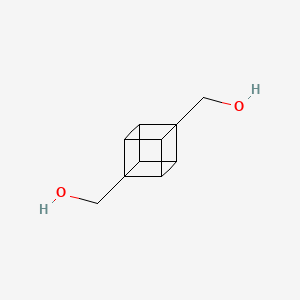
((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol is an organic compound with the molecular formula C10H12O2. It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The presence of hydroxymethyl groups at the 1 and 4 positions of the cubane core makes this compound unique and interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol typically involves the functionalization of cubane derivatives. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in an inert atmosphere, such as argon, to prevent oxidation. The cubane derivative is dissolved in tetrahydrofuran (THF) and cooled to 0°C before the gradual addition of LiAlH4. The reaction mixture is then stirred for a specific period to ensure complete reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to the specialized nature of the compound. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(Formyl)cuban-1-yl]methanol or [4-(Carboxyl)cuban-1-yl]methanol.
Reduction: Formation of [4-(Methyl)cuban-1-yl]methanol.
Substitution: Formation of various substituted cubane derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol is used as a building block for the synthesis of more complex cubane derivatives. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound’s potential as a scaffold for drug design is being investigated. The rigidity and symmetry of the cubane core make it an attractive candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is being studied for its potential therapeutic applications. Its unique structure may offer advantages in drug delivery and targeting specific molecular pathways.
Industry
In the industrial sector, the compound’s potential as a precursor for high-energy materials and advanced polymers is being explored. Its stability and unique properties make it suitable for specialized applications.
Wirkmechanismus
The mechanism of action of ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The cubane core provides a rigid framework that can modulate the compound’s interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cubane: The parent hydrocarbon with a cubic structure.
[1,4-Dimethylcuban-1-yl]methanol: A derivative with methyl groups at the 1 and 4 positions.
[4-(Hydroxymethyl)cuban-1-yl]methanoic acid: An oxidized derivative with carboxyl groups.
Uniqueness
((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol is unique due to the presence of hydroxymethyl groups, which provide additional functionalization options. This makes it more versatile for various applications compared to other cubane derivatives.
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)cuban-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8,11-12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRJQAGOUMAUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2789673.png)
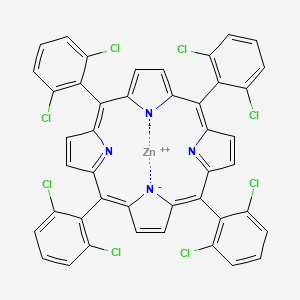
![N-[(1-Hydroxycyclopropyl)methyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2789677.png)

![5-{[(oxolan-2-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2789681.png)
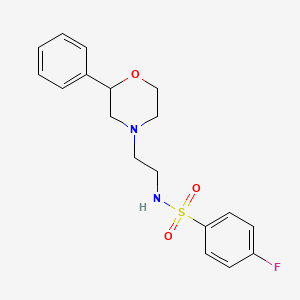
![N-(propan-2-yl)-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2789684.png)

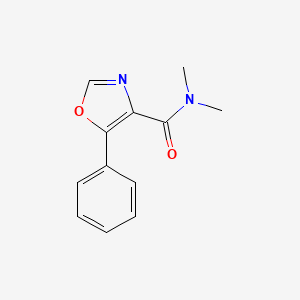
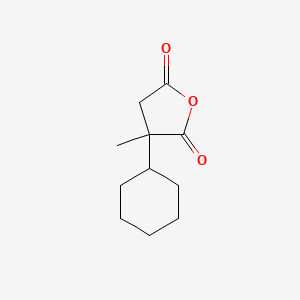

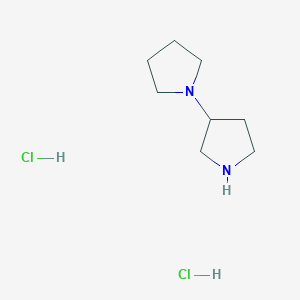
![{Spiro[3.4]octan-5-yl}methanamine hydrochloride](/img/structure/B2789693.png)
![1,3-dimethyl-7-phenyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2789695.png)
